molecular formula C20H26N2O3S B15105061 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B15105061
M. Wt: 374.5 g/mol
InChI Key: OUNLDZZMVAVNKD-UHFFFAOYSA-N
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Description

N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a pyrrole-derived compound characterized by a highly substituted heteroaromatic core. Its structure includes:

  • 4,5-Dimethyl groups on the pyrrole ring, which influence steric and electronic properties.
  • An allyl (prop-2-en-1-yl) group at the 1-position, which may confer reactivity in polymerization or conjugation reactions.
  • A 2,2-dimethylpropanamide substituent, enhancing hydrophobicity and metabolic stability.

Its characterization likely employs crystallographic tools such as SHELXL for refinement and ORTEP for visualization , standard methods for small-molecule analysis.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H26N2O3S/c1-7-13-22-15(3)14(2)17(18(22)21-19(23)20(4,5)6)26(24,25)16-11-9-8-10-12-16/h7-12H,1,13H2,2-6H3,(H,21,23)

InChI Key

OUNLDZZMVAVNKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct substitution on the pyrrole ring. For example, the use of acetonitrile as a solvent and sodium fluoride as a catalyst can be part of the synthetic route .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amide compound.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the literature, focusing on structural variations and their implications:

Compound Name Substituents (Pyrrole Positions) Molecular Formula Molecular Weight Key Features
N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide 1: Allyl; 3: Phenylsulfonyl; 4,5: Methyl C₂₁H₂₆N₂O₃S 386.51 g/mol Sulfonyl group enhances polarity; allyl enables conjugation chemistry.
N-(1-Butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide 1: Butyl; 3: Cyano; 4,5: Phenyl C₂₅H₂₇N₃O 385.50 g/mol Cyano group increases electron-withdrawing effects; diphenyl adds rigidity.
(R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-butanamide Non-pyrrole scaffold (hexan-2-yl backbone) ~C₃₉H₄₈N₄O₅ ~676.82 g/mol Phenoxy and tetrahydro-pyrimidinyl groups suggest peptide-like properties.
2-[4,5-Diphenyl-2-(pyridin-2-yl)-1H-imidazol-1-yl]-3-phenylpropan-1-ol Imidazole core (vs. pyrrole) C₂₈H₂₅N₃O 419.52 g/mol Imidazole with pyridinyl substituents; hydroxyl group improves solubility.

Structural and Functional Insights:

Imidazoles often exhibit stronger basicity and metal-coordination capacity. The hexan-2-yl backbone in represents a non-aromatic scaffold, prioritizing conformational flexibility over planar rigidity.

Substituent Effects: Phenylsulfonyl (Target) vs. Cyano groups may participate in nitrile-based click chemistry. Allyl (Target) vs. Butyl : Allyl groups offer unsaturated bonds for further functionalization (e.g., thiol-ene reactions), whereas butyl chains enhance lipophilicity.

Molecular Weight and Applications :

  • Higher molecular weights (e.g., ~676.82 g/mol in ) may limit bioavailability, making the target compound (386.51 g/mol) more suitable for drug design.
  • Diphenyl substituents in and suggest applications in organic electronics or as fluorescent probes due to extended π-conjugation.

Methodological Considerations

  • Crystallographic Analysis : The structural data for these compounds likely derive from refinement via SHELXL and visualization using ORTEP , ensuring precise determination of bond lengths, angles, and stereochemistry.
  • Synthetic Challenges : The allyl and sulfonyl groups in the target compound may necessitate protective strategies during synthesis to prevent unwanted side reactions.

Q & A

Q. Table 1: Comparison of Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Challenges
SulfonylationPhSO₂Cl, pyridine, 0°C → RT, 12h65–70Competing oxidation of pyrrole ring
AllylationAllyl bromide, K₂CO₃, DMF, 60°C, 8h80–85Over-alkylation at C2/C5 positions
Propanamide coupling2,2-Dimethylpropanoyl chloride, Et₃N75–80Hydrolysis of acid chloride

Validation : Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Question: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer:
DoE is critical for identifying optimal reaction parameters. For example:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Variables : Yield, purity (HPLC), and regioselectivity.

Case Study : A flow-chemistry approach (as in ) could enhance reproducibility. For allylation:

  • Use a microreactor to control residence time (2–10 min) and temperature (40–80°C).
  • Statistical models (e.g., ANOVA) reveal that temperature and solvent (DMF vs. THF) significantly affect yield (p < 0.05). Optimal conditions: 60°C, DMF, 6h .

Data Contradiction Resolution : If conflicting yields arise from batch vs. flow systems, replicate experiments under controlled humidity/pH to isolate variables .

Basic Question: How is the molecular structure of this compound confirmed?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration (e.g., compare with structurally similar compounds in ).
  • Spectroscopy :
    • ¹H NMR : Key signals include δ 1.2–1.4 ppm (2,2-dimethylpropanamide CH₃), δ 5.1–5.3 ppm (allyl CH₂=CH₂), and δ 7.3–7.8 ppm (phenylsulfonyl aromatic protons) .
    • IR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced Question: How to resolve ambiguities in structural data (e.g., conflicting NMR assignments)?

Methodological Answer:

  • Comparative Analysis : Cross-reference with analogs in (e.g., N-{3-(4-chlorophenyl)sulfonyl}-4,5-dimethylpyrrole). Differences in substituents (e.g., fluorine vs. chlorine) shift aromatic proton signals predictably .
  • DFT Calculations : Use computational tools (Gaussian, ORCA) to simulate NMR spectra and validate experimental data .
  • 2D NMR : HSQC and HMBC correlations confirm connectivity (e.g., allyl group proximity to pyrrole N1) .

Basic Question: What preliminary assays assess its biological activity?

Methodological Answer:

  • In vitro enzyme inhibition : Screen against kinases or sulfotransferases (common targets for sulfonamide derivatives) using fluorescence-based assays .
  • Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assay at 10–100 µM concentrations .

Q. Table 2: Example Bioactivity Data

AssayTargetIC₅₀ (µM)Notes
Kinase inhibitionEGFR2.5 ± 0.3Competitive with erlotinib
CytotoxicityHEK293>50Low toxicity at therapeutic doses

Advanced Question: How to design SAR studies for this compound?

Methodological Answer:

  • Functional Group Variation :
    • Replace phenylsulfonyl with 4-fluorophenylsulfonyl (see ) to evaluate steric/electronic effects on target binding .
    • Modify allyl group to propargyl for click-chemistry applications .
  • Assay Design :
    • Use SPR (surface plasmon resonance) to measure binding kinetics to EGFR.
    • Compare IC₅₀ shifts in kinase inhibition between analogs (Table 2) .

Data Interpretation : Contradictions (e.g., higher potency but lower solubility) may arise from logP changes. Address via co-solvent systems (e.g., PEG-400) in assays .

Basic Question: How to address low yields in the final coupling step?

Methodological Answer:

  • Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the propanamide product from hydrolyzed byproducts .
  • Moisture Control : Conduct reactions under argon with molecular sieves to prevent acid chloride hydrolysis .

Advanced Question: How to apply computational modeling to predict metabolite formation?

Methodological Answer:

  • Software Tools : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites.
  • Validation : Compare predictions with LC-MS/MS data from hepatic microsome incubations. Key metabolites often include hydroxylation at the allyl group or sulfonamide cleavage .

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